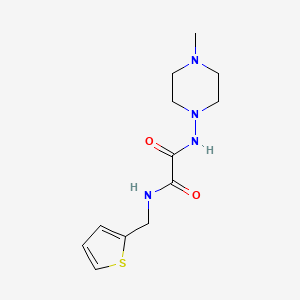

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(4-Methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring two distinct substituents: a 4-methylpiperazine moiety at the N1 position and a thiophen-2-ylmethyl group at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is recognized for its versatility in medicinal chemistry, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-15-4-6-16(7-5-15)14-12(18)11(17)13-9-10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,13,17)(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEVWJUKMAESFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate thiophene derivative under controlled conditions to form the intermediate compound.

Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly as a modulator of enzyme activity and receptor interactions. The oxalamide functional group is believed to enhance its ability to form hydrogen bonds with target proteins, influencing their conformation and activity.

Table 1: Biological Activities of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide

| Activity | Description |

|---|---|

| Enzyme Modulation | May inhibit or enhance specific enzyme functions, impacting metabolic pathways. |

| Receptor Interaction | Potentially interacts with various receptors, influencing signaling pathways. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains, suggesting therapeutic use. |

Drug Development

This compound has been explored in the context of drug design due to its structural features that allow for diverse interactions with biological targets. Its potential as a lead compound in developing new therapeutics for various diseases is under investigation.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, research conducted on similar oxalamide compounds has shown promising results in inhibiting tumor growth in vitro and in vivo.

Synthesis and Characterization

The synthesis of this compound involves several key steps, including:

- Formation of the Oxalamide Linkage : This step typically involves reacting an appropriate amine with an oxalic acid derivative.

- Piperazine Ring Formation : The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions.

- Thiophene Integration : The thiophene component is often incorporated via electrophilic aromatic substitution or similar methods.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Research Findings

Research into this compound has yielded insights into its mechanism of action. Preliminary findings suggest that it may act as a selective modulator of certain receptor types, which could be beneficial in treating conditions like anxiety or depression.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. This dual interaction can modulate the activity of various biological pathways.

Comparison with Similar Compounds

Key Observations:

N1 Substituents :

- Piperazine enhances water solubility due to its basic amine, whereas adamantyl or aryl groups increase lipophilicity, favoring membrane penetration .

- Thiophene’s electron-rich aromatic system may facilitate π-π stacking, contrasting with benzyloxy’s hydrogen-bond acceptor properties or pyridine’s metal-coordination capability .

Biological Activity Trends :

- Antiviral oxalamides () often feature chlorophenyl and thiazole groups, suggesting hydrophobic and heteroaromatic interactions are critical for HIV entry inhibition .

- Bulky substituents like adamantyl () or trifluoromethylphenyl () correlate with enzyme inhibition, likely due to steric complementarity with active sites .

Physicochemical Properties

While exact data for the target compound are unavailable, trends from analogous compounds suggest:

- LogP : The 4-methylpiperazine group may lower logP (increased hydrophilicity) compared to adamantyl (logP ~4–5) or chlorophenyl (logP ~3) derivatives .

- Solubility : Piperazine’s basicity (pKa ~8–9) could improve aqueous solubility at physiological pH, contrasting with neutral substituents like benzyloxy .

Biological Activity

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will delve into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The compound features a piperazine ring, a thiophene moiety, and an oxalamide linkage, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. Preliminary studies suggest that it may function as a modulator of the central nervous system (CNS), potentially affecting serotonin and dopamine pathways.

Key Mechanisms:

- Receptor Binding: The compound may act on serotonin receptors, influencing mood and anxiety levels.

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways could also be a mechanism of action.

Biological Activity

Research has indicated several significant biological activities associated with this compound:

- Antidepressant Effects: Animal studies have shown that the compound exhibits antidepressant-like effects in behavioral models, suggesting its potential use in treating depression.

- Anxiolytic Properties: The anxiolytic effects have been observed in preclinical trials, indicating its ability to reduce anxiety-related behaviors.

- Neuroprotective Effects: Some studies suggest that it may provide neuroprotection against oxidative stress, which is beneficial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant properties of this compound using the forced swim test (FST) and tail suspension test (TST). The results demonstrated a significant reduction in immobility time, indicating potential antidepressant activity comparable to established SSRIs.

Case Study 2: Anxiolytic Effects

A separate study focused on the anxiolytic effects of the compound using the elevated plus maze (EPM) model. The findings revealed that administration of the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels in treated animals.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves coupling a 4-methylpiperazine derivative with a thiophen-2-ylmethyl amine via an oxalamide linkage. Critical steps include:

- Intermediate purification : Use silica gel chromatography to isolate intermediates (e.g., thiophen-2-ylmethylamine derivatives) to ≥95% purity .

- Coupling conditions : Employ carbodiimide coupling agents (e.g., DCC) in anhydrous DMF at 0–5°C to minimize side reactions .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid chloride) and monitor progress via TLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical workflow :

- NMR spectroscopy : Compare and NMR peaks to reference data for oxalamides (e.g., δ 8.3–10.5 ppm for amide protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error using high-resolution MS .

- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Screening protocols :

- Enzyme inhibition : Test against serine hydrolases or kinases at 10 µM concentrations using fluorogenic substrates .

- Cellular cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells (IC determination over 48 hours) .

- Receptor binding : Radioligand displacement assays (e.g., -labeled GPCR ligands) with Ki calculations .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

- Contradiction analysis :

- Solvent selection : Compare DMSO (high solubility) vs. aqueous buffers (low solubility) using dynamic light scattering to assess aggregation .

- pH dependence : Measure solubility at pH 2–9 (simulated gastric to intestinal conditions) via UV-Vis spectroscopy .

- Co-solvent systems : Test PEG-400/water mixtures (10–40% v/v) to enhance bioavailability .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PI3Kγ; PDB: 6BT0) and validate with MD simulations (100 ns trajectories) .

- QSAR modeling : Train models on IC data from analogs (e.g., substituent effects of piperazine vs. morpholine) .

- Electrostatic potential maps : Analyze charge distribution with Gaussian 16 (B3LYP/6-31G**) to predict hydrogen-bonding motifs .

Q. How can crystallographic data discrepancies be addressed during refinement?

- Crystallography protocols :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinning in orthorhombic crystals .

- Refinement software : Apply SHELXL with restraints for disordered thiophene rings (ISOR and DELU commands) .

- Validation metrics : Ensure R < 0.25 and Ramachandran outliers < 0.5% using Phenix .

Q. What strategies improve metabolic stability in preclinical models?

- Pharmacokinetic optimization :

- Microsomal stability assays : Incubate with rat liver microsomes (1 mg/mL protein) and monitor degradation via LC-MS/MS .

- Deuterium incorporation : Replace labile hydrogens (e.g., amide NH) to slow CYP450-mediated oxidation .

- Prodrug design : Attach ester groups to the piperazine nitrogen for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.